4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene
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Overview
Description
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.01 g/mol . This compound is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves the reaction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene with phosgene to form the corresponding isocyanate . The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent safety protocols to handle hazardous reagents like phosgene. The process is optimized for high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Addition Reactions: Reagents such as primary or secondary amines, alcohols, or water can be used under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Addition Reactions: Products include ureas, carbamates, and other derivatives depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate for synthesizing complex organic molecules.
Catalysis: As a precursor for catalysts used in chemical reactions.
Pharmaceuticals: In the development of new drugs and medicinal compounds.
Materials Science: In the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of ureas, carbamates, and other derivatives. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-(trifluoromethoxy)benzene: Similar structure but lacks the isocyanate group.
4-bromo-2-nitro-1-(trifluoromethoxy)benzene: Precursor in the synthesis of 4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene.
Uniqueness
This compound is unique due to the presence of both the isocyanate and trifluoromethoxy groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
2649013-70-5 |
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Molecular Formula |
C8H3BrF3NO2 |
Molecular Weight |
282 |
Purity |
95 |
Origin of Product |
United States |
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